molecular formula C18H19NO3 B557750 Fmoc-D-Alaninol CAS No. 202751-95-9

Fmoc-D-Alaninol

Cat. No.: B557750
CAS No.: 202751-95-9
M. Wt: 297.3 g/mol
InChI Key: GIZCEJUGNDJXMH-GFCCVEGCSA-N
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Description

Fmoc-D-Alaninol, also known as 9H-fluoren-9-ylmethyl (1R)-2-hydroxy-1-methylethylcarbamate, is a derivative of alanine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The compound is characterized by its molecular formula C18H19NO3 and a molecular weight of 297.35 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Alaninol can be synthesized through several methods. One common approach involves the reaction of D-alaninol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group of D-alaninol with the Fmoc group, followed by purification through crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Alaninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-D-Alaninol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Fmoc-D-Alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and its application in the synthesis of peptides with D-amino acids. This stereochemistry can impart different biological properties to the synthesized peptides compared to those synthesized with L-amino acids .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCEJUGNDJXMH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426111
Record name Fmoc-D-Alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202751-95-9
Record name Fmoc-D-Alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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